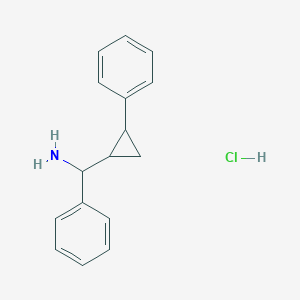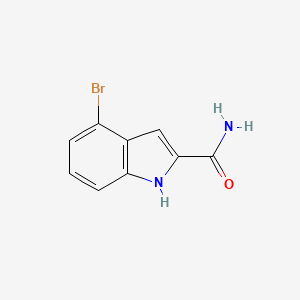![molecular formula C23H16N4O2S B2576710 N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[b]thiophene-2-carboxamide CAS No. 1706318-35-5](/img/structure/B2576710.png)
N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[b]thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[b]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C23H16N4O2S and its molecular weight is 412.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biological Activities and Therapeutic Potential
The compound of interest, N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[b]thiophene-2-carboxamide, exhibits a structure indicative of potential biological activities due to the presence of several pharmacophore features such as the pyridin-4-yl, 1,2,4-oxadiazol, and benzo[b]thiophene moieties. The scientific literature provides insights into the activities and applications of compounds with similar structures, highlighting their relevance in medicinal chemistry and drug development.
Antitubercular Activity : Compounds containing pyridin-4-yl and oxadiazol fragments have been evaluated for their antitubercular activity against Mycobacterium tuberculosis and other non-tuberculous mycobacteria. They exhibit significant activity, comparable to established drugs like isoniazid, with minimal cytotoxicity, indicating potential for the development of new antitubercular agents (Asif, 2014).
Carcinogenicity and Mutagenicity Studies : Thiophene analogues, including those similar to the benzo[b]thiophene moiety, have been synthesized and evaluated for potential carcinogenicity. The evaluation in vitro suggests a nuanced understanding of the compound's interactions and potential risks, with some showing indications of carcinogenicity (Ashby et al., 1978).
Diverse Biological Activities of Oxadiazole Derivatives : The oxadiazole core, particularly 1,3,4-oxadiazole, is known for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This suggests the potential of our compound for further modification and investigation in various therapeutic areas (Jalhan et al., 2017).
Role in Central Nervous System (CNS) Drug Development : Compounds featuring the mentioned chemical groups have been identified as potential leads for CNS activity. This aligns with the ongoing search for new molecules that could modulate CNS functions with reduced side effects (Saganuwan, 2017).
Inhibition of Cytochrome P450 Isoforms : The structural complexity of the compound suggests potential interaction with cytochrome P450 isoforms, influencing drug metabolism and possibly contributing to the development of inhibitors to manage drug-drug interactions (Khojasteh et al., 2011).
Propiedades
IUPAC Name |
N-[2-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O2S/c28-23(20-13-17-6-2-4-8-19(17)30-20)25-18-7-3-1-5-16(18)14-21-26-22(27-29-21)15-9-11-24-12-10-15/h1-13H,14H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHQHWRFUUTBPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C(=O)NC3=CC=CC=C3CC4=NC(=NO4)C5=CC=NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(3-Cyanomorpholin-4-yl)-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B2576627.png)

![Methyl 6-chloro-3-[methyl(1-phenylethyl)sulfamoyl]pyridine-2-carboxylate](/img/structure/B2576631.png)

![6-(4-Fluorophenyl)-4-methyl-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2576636.png)
![1-(4-chlorophenyl)-N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2576637.png)
![1-(2-([1,1'-Biphenyl]-4-yl)acetyl)indoline-2-carboxamide](/img/structure/B2576638.png)

![4-{[5-(2,4-dichlorophenyl)-2-furyl]methyl}-1(2H)-phthalazinone](/img/structure/B2576642.png)

![ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetate](/img/structure/B2576645.png)
![2-[(2-Chloro-4-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B2576646.png)
![5-[(4-chlorobenzyl)sulfanyl]-3-(cyclohexylmethyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2576649.png)
![N-[1-(2,5-Dimethylphenyl)-5-methylpyrazol-4-yl]-6-methylsulfanylpyridine-3-carboxamide](/img/structure/B2576650.png)
